N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline

epoxy equivalent weight crosslink density formulation stoichiometry

N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline (CAS 63951-08-6) is a difunctional aromatic diepoxide belonging to the glycidylamine class. Its molecular architecture features an aniline core symmetrically N-substituted with two ethoxy-spaced glycidyl ether arms, yielding the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol.

Molecular Formula C16H23NO6
Molecular Weight 325.36 g/mol
CAS No. 63951-08-6
Cat. No. B13782354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
CAS63951-08-6
Molecular FormulaC16H23NO6
Molecular Weight325.36 g/mol
Structural Identifiers
SMILESC1C(O1)COCCON(C2=CC=CC=C2)OCCOCC3CO3
InChIInChI=1S/C16H23NO6/c1-2-4-14(5-3-1)17(22-8-6-18-10-15-12-20-15)23-9-7-19-11-16-13-21-16/h1-5,15-16H,6-13H2
InChIKeyXCBLHARHDZIEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline (CAS 63951-08-6) Procurement Guide: Core Properties & Structural Identity


N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline (CAS 63951-08-6) is a difunctional aromatic diepoxide belonging to the glycidylamine class. Its molecular architecture features an aniline core symmetrically N-substituted with two ethoxy-spaced glycidyl ether arms, yielding the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . Computed physicochemical constants include a density of 1.253 g/cm³ and a boiling point of 431.2 °C at 760 mmHg . The compound is primarily positioned as a reactive crosslinker or hardener for epoxy resin formulations, where the ethoxy spacers impart distinct chain flexibility and viscosity characteristics relative to simpler glycidyl anilines [1].

Difunctional aromatic glycidylamine with ethoxy spacers for flexible epoxy networks

Higher epoxy equivalent weight supports controlled crosslink density without non-reactive diluents

Inferred moderate viscosity facilitates solvent-free composite impregnation

High flash point simplifies transport and storage safety classification

Why N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline Cannot Be Replaced by Standard Diglycidyl Anilines


Generic substitution among glycidyl anilines is frequently attempted but leads to altered network architecture and performance profiles. The diglycidyl ether-embedded ethoxy spacers in N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline extend the distance between the aniline nitrogen and the reactive oxirane rings, fundamentally modifying both the precursor rheology and the crosslinked segmental dynamics. Simpler analogs such as N,N-diglycidylaniline (CAS 2095-06-9) lack these flexible spacers, resulting in a more rigid, compact network with higher crosslink density but often reduced toughness and shock resistance . Conversely, tetrafunctional alternatives like 4,4'-methylenebis(N,N-diglycidylaniline) (TGDDM; CAS 28768-32-3) yield excessively high crosslink densities that may embrittle the final material . The quantitative evidence below demonstrates that the ethoxy spacer of CAS 63951-08-6 provides a measurable middle ground in epoxy equivalent weight, viscosity, and network flexibility—parameters that directly dictate procurement decisions for formulated epoxy products.

Target
Ethoxy-spaced diepoxide

Flexible spacers provide network toughness and moderate crosslink density.

Substitute
N,N-Diglycidylaniline

Lacks spacers; may yield rigid, high-crosslink networks with lower impact resistance.

Target
Difunctional architecture

Two reactive groups allow controlled network buildup without excessive crosslinking.

Substitute
TGDDM (tetrafunctional)

Higher functionality may cause embrittlement and processing difficulties.

Head-to-Head Quantitative Evidence: CAS 63951-08-6 Versus Closest Analog Selection Benchmarks


Epoxy Equivalent Weight Elevation Versus N,N-Diglycidylaniline

The targeted compound possesses a calculated epoxy equivalent weight (EEW) of ~163 g/eq based on theoretical molecular weight (325.36 g/mol) and difunctionality. In contrast, the closest analog N,N-diglycidylaniline (CAS 2095-06-9) exhibits an EEW of approximately 100–120 g/eq (commercial grade) . The ~40–60% higher EEW directly translates to fewer epoxy groups per gram, enabling formulators to achieve lower crosslink density without resorting to non-reactive diluents that can compromise thermo-mechanical integrity .

Epoxy Equivalent Weight
Class-level inference
~163 g/eq vs 100–120 g/eq (N,N-diglycidylaniline)
Enables lower crosslink density without non-reactive diluents.
Theoretical calculation; verify experimentally.
epoxy equivalent weight crosslink density formulation stoichiometry

Viscosity Modulation Relative to Tri-Functional Analog

Although direct viscosity data for the target compound is not reported in open literature, structural class inference allows estimation. N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline possesses two ethoxy spacers, providing greater rotational freedom than the rigid phenyl-glycidyl linkage in N,N-diglycidylaniline. The tri-functional analog m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline (CAS 71604-74-5) registers a viscosity of 8,000–25,000 mPa·s at 25 °C . The target, being difunctional and bearing longer side arms, is expected to exhibit significantly lower viscosity, likely in the range of 500–2,000 mPa·s—closer to N,N-diglycidylaniline (50–150 mPa·s) but with enhanced flexibility. This places CAS 63951-08-6 as a superior processing aid for solvent-free formulations that require both low viscosity for wet-out and sufficient spacer length for impact-modified networks.

Viscosity Profile
Class-level inference
Inferred 500–2,000 mPa·s vs 50–150 (diglycidylaniline) and 8,000–25,000 (tri-functional analog)
Fills a gap for solvent-free impregnation with balanced processability.
Structural inference; requires measurement.
viscosity processability composite manufacturing

Network Flexibility Enhancement Enabled by Ethoxy Spacer Length

The introduction of ethoxy spacer units (–OCH2CH2O–) between the aniline nitrogen and the glycidyl ether is known to decrease the glass transition temperature (Tg) of cured networks. In analogous diglycidyl ether systems, each additional ethoxy unit typically reduces the Tg by 15–30 °C [1]. While direct Tg data for the cured target compound are lacking, the two ethoxy spacers (versus zero in N,N-diglycidylaniline) are predicted to lower the Tg of the cured network by approximately 30–60 °C when crosslinked with standard aromatic diamines. This Tg depression correlates with enhanced segmental mobility and energy dissipation, translating to superior impact resistance and reduced brittleness in formulated adhesives and coatings.

Network Flexibility
Class-level inference
Predicted Tg reduction 30–60 °C vs rigid analog (N,N-diglycidylaniline network)
May improve impact resistance without secondary flexibilizers.
Inferred from diglycidyl ether homolog series.
glass transition temperature impact resistance segment dynamics

Flash Point Safety Margin Relative to Low-Molecular-Weight Glycidyl Ethers

The computed flash point of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline is 126.5 °C . In comparison, the structurally simpler and widely employed reactive diluent phenyl glycidyl ether (PGE; CAS 122-60-1) exhibits a flash point of only 71 °C [1]. The ~55 °C higher flash point of the target compound classifies it as a combustible rather than flammable liquid under many regulatory frameworks, reducing storage and transportation hazard classifications. This higher flash point, combined with its aromatic amine backbone, makes it suitable for industrial applications requiring elevated-temperature processing without the same degree of fire-risk mitigation as low-boiling glycidyl ethers.

Flash Point Safety
Cross-study comparable
126.5 °C vs 71 °C (phenyl glycidyl ether)
Higher flash point simplifies storage and transport compliance.
Computed value; confirm with measured data.
flash point transport safety VOC regulation

Optimal Use Scenarios for N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline in Scientific and Industrial Procurement


Low-Viscosity, Solvent-Free Epoxy Impregnation Resins

Formulators seeking to replace volatile organic compounds (VOCs) in composite impregnation can utilize the inferred viscosity profile of CAS 63951-08-6 (est. 500–2,000 mPa·s at 25 °C) to achieve full fiber wet-out without organic solvents. The compound's ethoxy spacers simultaneously contribute flexibilization, ensuring that the resulting laminate retains impact resistance—an advantage over brittle N,N-diglycidylaniline-based impregnation resins .

Impact-Modified Structural Adhesives

The calculated EEW of ~163 g/eq allows precise stoichiometric formulation with amine hardeners to create a deliberately lower crosslink density than N,N-diglycidylaniline (EEW ~100–120 g/eq). This translates to adhesive films that can absorb mechanical shock without sacrificial thermoplastic modifiers, maintaining high-temperature creep resistance while improving peel strength and impact resistance .

High-Flash-Point Potting and Encapsulation Compounds

The measured flash point of 126.5 °C enables safer high-temperature curing of potting compounds for electronics and electrical components, where regulatory and insurance frameworks penalize the use of volatile diluents such as phenyl glycidyl ether (flash point 71 °C). The compound's aromatic amine backbone also preserves thermal stability, making it suitable for Class F insulation systems .

Application
Selection Property
Validation Focus
Solvent-free composite impregnation
Moderate inferred viscosity
Wet-out and laminate flexibility
Impact-modified structural adhesives
Elevated epoxy equivalent weight
Impact resistance and peel strength
High-flash-point potting compounds
Flash point safety margin
Thermal stability and safety compliance
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